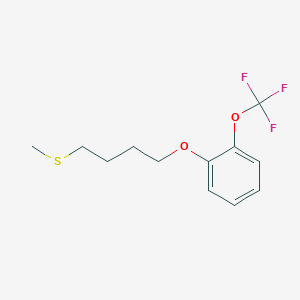
1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, and reactions to appreciate its role in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: Selection of appropriate starting materials based on the desired functional groups.
Reaction Conditions: Optimization of temperature, pressure, and solvents to achieve the desired product.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Industrial Production Methods
Industrial production methods for 1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Processes: Depending on the scale and demand, either batch or continuous processes may be employed.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Appropriate solvents to dissolve reactants and facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield lower oxidation state compounds.
Scientific Research Applications
1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of materials or as a component in industrial processes.
Mechanism of Action
The mechanism by which 1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors or enzymes to modulate biological activity.
Pathway Modulation: Influence on biochemical pathways to achieve desired effects.
Properties
IUPAC Name |
1-(4-methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O2S/c1-18-9-5-4-8-16-10-6-2-3-7-11(10)17-12(13,14)15/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRKEXGXYUCWLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCOC1=CC=CC=C1OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCCCOC1=CC=CC=C1OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













